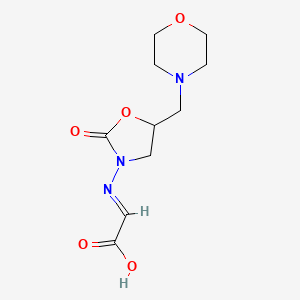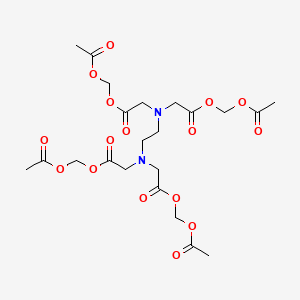![molecular formula C48H62BrClN4O6 B12383118 (2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide is a complex organic molecule with a unique structure
准备方法
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the indolium core: This step involves the reaction of a suitable precursor with a halogenating agent to introduce the indolium moiety.
Attachment of the carboxyethyl group: The carboxyethyl group is introduced through a nucleophilic substitution reaction, where a carboxylic acid derivative reacts with an appropriate nucleophile.
Formation of the hexanoylamino side chain: This step involves the reaction of a hexanoic acid derivative with an amine to form the hexanoylamino group.
Final assembly: The final step involves coupling the various fragments together under specific conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Its potential biological activity could make it useful in the development of new therapeutic agents.
Industry: The compound’s chemical properties may make it useful in various industrial processes, such as catalysis or materials science.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The indolium moiety may interact with biological receptors, while the carboxyethyl and hexanoylamino groups could modulate these interactions. The exact pathways involved would depend on the specific application and the biological context.
相似化合物的比较
Similar compounds include other indolium derivatives and molecules with similar functional groups. Compared to these compounds, (2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide is unique due to its specific combination of functional groups and its complex structure. This uniqueness may confer specific chemical and biological properties that are not present in other similar compounds.
References
- Preparation Method for Cobaltosic Oxide Doped and Coated with Tin
- Pregabalin Lactam Methylene Dimer and Its Preparation Method
- Engineering MOF/Carbon Nitride Heterojunctions for Effective Dual Photocatalytic CO2 Conversion and Oxygen Evolution Reactions
- Advancing Drug Discovery with AI: Drug-Target Interactions, Mechanisms of Action, and Screening
- Sulfur Compounds
属性
分子式 |
C48H62BrClN4O6 |
|---|---|
分子量 |
906.4 g/mol |
IUPAC 名称 |
(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide |
InChI |
InChI=1S/C48H61ClN4O6.BrH/c1-32(45(56)57)50-42(54)24-9-7-15-30-52-38-22-13-11-20-36(38)47(3,4)40(52)28-26-34-18-17-19-35(44(34)49)27-29-41-48(5,6)37-21-12-14-23-39(37)53(41)31-16-8-10-25-43(55)51-33(2)46(58)59;/h11-14,20-23,26-29,32-33H,7-10,15-19,24-25,30-31H2,1-6H3,(H3-,50,51,54,55,56,57,58,59);1H/t32-,33-;/m0./s1 |
InChI 键 |
WEBBDXYPCUMOOU-MLGYITDRSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)CCCCCN\1C2=CC=CC=C2C(/C1=C/C=C/3\CCCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)CCCCCC(=O)N[C@@H](C)C(=O)O)(C)C.[Br-] |
规范 SMILES |
CC(C(=O)O)NC(=O)CCCCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCCCCC(=O)NC(C)C(=O)O)(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


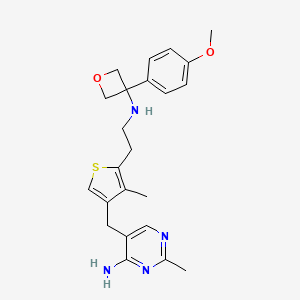
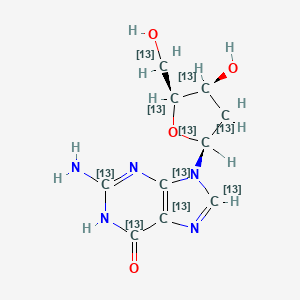
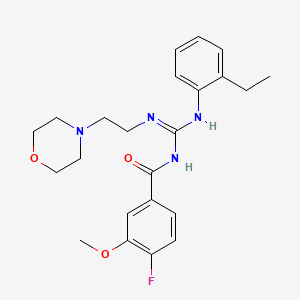
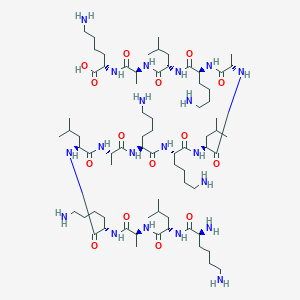
![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
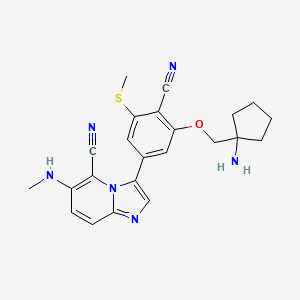


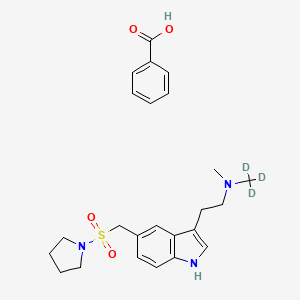
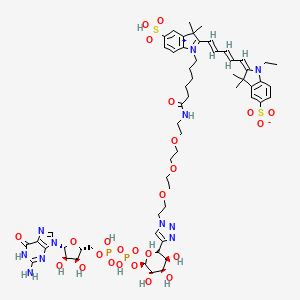
![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
